5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride
Description
The compound 5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine; hydrochloride is a pyrazole-derived amine hydrochloride salt. Its structure features:
- A pyrazole core substituted with a cyclopropyl group at position 5, a methyl group at position 2, and an amine at position 3.
- A second pyrazole ring (1-ethyl-5-fluoro) linked via a methylene group to the amine.
Pyrazole derivatives are widely explored for their biological activities, including kinase inhibition and antimicrobial properties. The cyclopropyl and fluorine substituents in this compound suggest tailored lipophilicity and metabolic stability compared to chlorinated analogs .
Properties
Molecular Formula |
C13H19ClFN5 |
|---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H18FN5.ClH/c1-3-19-13(14)10(8-16-19)7-15-12-6-11(9-4-5-9)17-18(12)2;/h6,8-9,15H,3-5,7H2,1-2H3;1H |
InChI Key |
JGFGIVFKXPFAJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=CC(=NN2C)C3CC3)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole core: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the ethyl-fluoropyrazole moiety: This can be done via nucleophilic substitution reactions, where the pyrazole core reacts with ethyl-fluoropyrazole derivatives in the presence of a base.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation products: Oxides of the pyrazole ring.
Reduction products: Reduced pyrazole derivatives.
Substitution products: Various substituted pyrazole compounds.
Scientific Research Applications
5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of key enzymes or signaling pathways involved in disease progression.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Analysis
The table below compares the target compound with structurally related pyrazole derivatives from the literature (e.g., ):
Key Observations:
- Substituent Effects : The target compound’s cyclopropyl group may enhance lipophilicity compared to the chlorinated or phenyl-substituted analogs in . Fluorine at position 5 (pyrazole) likely improves metabolic stability over chlorine .
- Synthesis : compounds are synthesized via EDCI/HOBt-mediated coupling, yielding carboxamides (68–71%). The target compound, being an amine, might require reductive amination or nucleophilic substitution, which could impact yields .
Physicochemical and Spectroscopic Properties
- Melting Points : The target’s hydrochloride salt likely has a higher melting point than neutral analogs (e.g., 3a: 133–135°C vs. 3d: 181–183°C). Fluorine’s electronegativity may contribute to crystalline stability .
- Solubility: The hydrochloride salt form enhances water solubility compared to neutral carboxamides, which rely on polar groups like cyano for solubility.
- Spectroscopy : The target’s ¹H-NMR would show distinct signals for cyclopropyl (δ ~1.0–2.0 ppm) and ethyl-fluoropyrazole groups (δ ~4.0–4.5 ppm for CH₂), differing from the aromatic proton environments of compounds (δ ~7.0–8.0 ppm) .
Biological Activity
5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 299.77 g/mol. Its structural characteristics include a cyclopropyl group and a fluorinated ethyl substituent, which enhance its binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉ClFN₅ |
| Molecular Weight | 299.77 g/mol |
| CAS Number | 1856038-11-3 |
Antimicrobial Activity
Research indicates that compounds with similar pyrazole structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The presence of the cyclopropyl group in this compound may enhance its effectiveness against these pathogens by improving its lipophilicity and metabolic stability .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. Compounds similar to 5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives have been reported to exhibit up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations, indicating their potential as therapeutic agents in cancer treatment .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are well-documented. In particular, derivatives have demonstrated significant inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and TNF-α. These effects are crucial in managing conditions characterized by chronic inflammation .
The biological activity of 5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride likely involves interaction with specific enzymes or receptors, modulating their activity and affecting cellular signaling pathways. The fluorinated ethyl group may enhance selectivity towards certain biological targets, making it a candidate for further pharmacological exploration .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various pyrazole derivatives found that those with cyclopropyl moieties showed enhanced activity against resistant strains of bacteria compared to non-cyclopropyl counterparts.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.
- Inflammation Models : Animal models treated with this compound exhibited reduced edema and inflammatory markers when subjected to carrageenan-induced inflammation, supporting its anti-inflammatory claims.
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